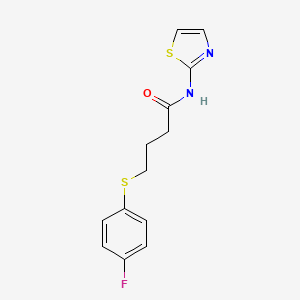
4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide” is an organic molecule that contains a thiazole ring, a fluorophenyl group, and a butanamide moiety. Thiazoles are aromatic heterocycles that are found in many important drugs and natural products . The fluorophenyl group is a common motif in medicinal chemistry, known to influence the potency, metabolic stability, and bioavailability of drugs . Butanamide is a simple carboxamide and can participate in hydrogen bonding, which can be important for biological activity.
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would consist of a thiazole ring attached to a butanamide moiety, with a 4-fluorophenyl group attached via a sulfur atom. The fluorine atom in the fluorophenyl group is likely to influence the electronic properties of the molecule, and the sulfur atom may contribute to the molecule’s reactivity .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reaction conditions and the other reactants present. The thiazole ring is aromatic and relatively stable, but can be involved in electrophilic substitution reactions. The amide group could participate in hydrolysis or condensation reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the polar amide group and the aromatic thiazole and phenyl rings would likely make the compound relatively high in molecular weight and moderately polar .Applications De Recherche Scientifique
Synthesis and Structural Analysis
The compound "4-((4-fluorophenyl)thio)-N-(thiazol-2-yl)butanamide" and its derivatives are often synthesized and characterized through various methods. For example, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1′-biphenyl]-4-yl)propanamide was synthesized by reacting benzo[d]thiazol-2-amine with flurbiprofen, then characterized using spectral data like 1H, 13C, UV, IR, and mass spectral data (Manolov, Ivanov, & Bojilov, 2021).
Molecular Transformation and Synthesis of Derivatives
The compound serves as a precursor or intermediate in synthesizing various molecular structures. For instance, 4-(1H-indol-3-yl)butanoic acid underwent sequential transformation in several phases, resulting in novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butamides, which were confirmed structurally and showed potential as therapeutic agents due to their in vitro inhibitory potential against the urease enzyme (Nazir et al., 2018).
Antimicrobial and Antibacterial Properties
Some studies focus on the antimicrobial properties of the compound and its derivatives. For instance, compounds synthesized from 3-oxo-N-(pyrimidin-2-yl)butanamide showed moderate antimicrobial activity (Farag, Kheder, & Mabkhot, 2009). Similarly, compounds synthesized from 4-methyl-N-(4-(2-oxo-2H-chromen-3-yl)thiazol-2-yl)-2-substituted phenyl-2,3-dihydrobenzo[b][1,4]thiazepine-3-carboxamide showed significant antibacterial and antifungal activities (Raval, Naik, & Desai, 2012).
Structural and Binding Analysis
Structural determination and binding analysis are also key research focuses. The synthesis of isostructural compounds with 4-fluorophenyl units was performed, and their structure was determined by single-crystal diffraction, demonstrating the importance of precise structural characterization in the development of these compounds (Kariuki, Abdel-Wahab, & El‐Hiti, 2021).
Orientations Futures
Propriétés
IUPAC Name |
4-(4-fluorophenyl)sulfanyl-N-(1,3-thiazol-2-yl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN2OS2/c14-10-3-5-11(6-4-10)18-8-1-2-12(17)16-13-15-7-9-19-13/h3-7,9H,1-2,8H2,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TTXHCRUWGMMTHM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1F)SCCCC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN2OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[(4-bromophenyl)sulfonyl]-N-[3-(methylsulfanyl)phenyl]thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2635133.png)
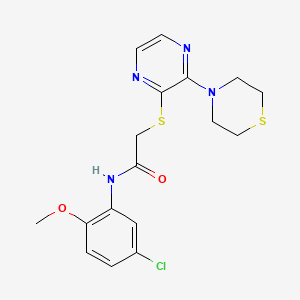

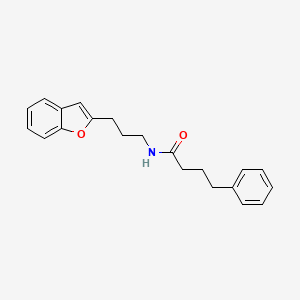
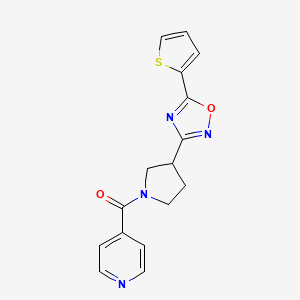
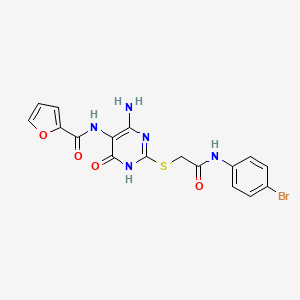
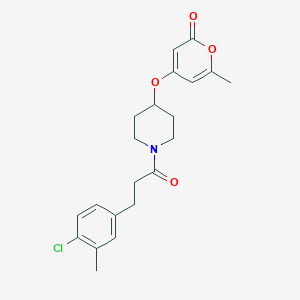
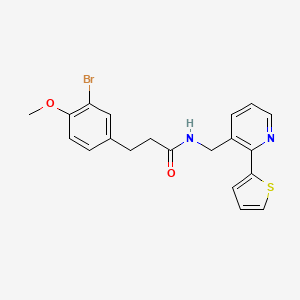

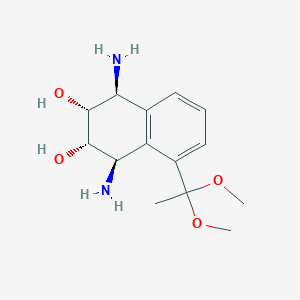
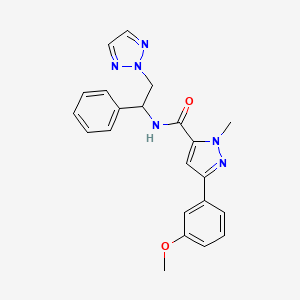
![2-(2,5-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2635150.png)
![methyl 2-((Z)-6-bromo-2-(((E)-3-(thiophen-2-yl)acryloyl)imino)benzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2635153.png)
![8-chloro-2-methyl-3-phenethyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2635155.png)